molecular formula C9H18O3 B8745355 2-(3,3-Dimethoxycyclopentyl)ethanol

2-(3,3-Dimethoxycyclopentyl)ethanol

Cat. No.: B8745355
M. Wt: 174.24 g/mol
InChI Key: WJVUJSLLBQXALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Dimethoxycyclopentyl)ethanol is a cyclopentane derivative featuring a five-membered ring substituted with two methoxy groups at the 3,3-positions and an ethanol side chain. Its molecular formula is C₉H₁₈O₃, with a calculated molecular weight of 174.24 g/mol.

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2-(3,3-dimethoxycyclopentyl)ethanol

InChI

InChI=1S/C9H18O3/c1-11-9(12-2)5-3-8(7-9)4-6-10/h8,10H,3-7H2,1-2H3

InChI Key

WJVUJSLLBQXALI-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC(C1)CCO)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(3,3-Dimethoxycyclopentyl)ethanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Ring Type LogP (Predicted/Experimental) Key Features
This compound C₉H₁₈O₃ 174.24 Cyclopentane, 3,3-dimethoxy ~1.8 (predicted) Polar methoxy groups, moderate lipophilicity
2-(3,3-Difluorocyclobutyl)ethanol C₆H₁₀F₂O 136.14 Cyclobutane, 3,3-difluoro 1.41 (experimental) High polarity due to fluorine substituents
2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethanol C₁₁H₁₈O 166.26 Bicyclic (norbornene), 3,3-dimethyl ~2.3 (predicted) Rigid fused-ring system, increased steric hindrance
(Z)-2-(3,3-Dimethylcyclohexylidene)ethanol C₁₀H₁₈O 154.25 Cyclohexene, 3,3-dimethyl ~2.1 (predicted) Planar double bond, enhanced hydrophobicity

Key Observations:

  • Lipophilicity : The predicted LogP (~1.8) of the target compound suggests moderate lipophilicity, intermediate between the highly polar difluorocyclobutyl analog (LogP 1.41) and the more hydrophobic bicyclic derivative (LogP ~2.3).

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